chemical structure and properties of O-(2-Methyl-allyl)-hydroxylamine
chemical structure and properties of O-(2-Methyl-allyl)-hydroxylamine
The O-(2-Methyl-allyl)-hydroxylamine Scaffold: Structural Dynamics, Oxime Ligation Mechanics, and Dual-Functionalization Workflows
Executive Summary
In the landscape of modern chemical biology and advanced materials science, the demand for orthogonal, highly efficient bioconjugation handles has driven the adoption of bifunctional small molecules. O-(2-Methyl-allyl)-hydroxylamine (OMAH) , predominantly utilized as its stable hydrochloride salt (CAS 54149-64-3)[1][2], represents a premier molecular scaffold. By combining an exceptionally nucleophilic aminooxy group with a sterically and electronically tuned 2-methylallyl tail, OMAH enables a two-step, orthogonal functionalization strategy: rapid oxime ligation followed by highly efficient thiol-ene radical addition[3][4]. This whitepaper dissects the physicochemical causality behind its reactivity and provides field-proven, self-validating protocols for its application in drug development and macromolecular engineering.
Physicochemical Profiling and Structural Causality
To effectively deploy OMAH in synthetic workflows, one must understand the thermodynamic and kinetic drivers inherent to its structure. The molecule is defined by two distinct reactive poles, each governed by specific quantum mechanical and steric rules.
Table 1: Quantitative Physicochemical Profile of OMAH [1][2]
| Property | Value | Causality / Significance in Synthesis |
|---|---|---|
| Chemical Formula | C₄H₉NO (Base) / C₄H₁₀ClNO (HCl salt) | Small molecular footprint minimizes steric hindrance in complex bioconjugates. |
| Molecular Weight | 87.12 g/mol (Base) / 123.58 g/mol (HCl) | High atom economy for structural modifications and payload delivery. |
| CAS Number | 54149-64-3 (HCl salt) | Standardized identifier ensuring reproducible commercial sourcing. |
| Reactive Sites | Aminooxy (-O-NH₂), 2-Methylallyl | Enables orthogonal, catalyst-differentiated dual-functionalization. |
| Optimal Ligation pH | 4.5 – 7.0 | Preserves the structural integrity of pH-sensitive proteins and biomolecules. |
The Alpha-Effect: Driving Oxime Ligation
The aminooxy group (-O-NH₂) of OMAH exhibits nucleophilicity that far exceeds that of a standard primary amine. This phenomenon, known as the alpha-effect , arises from the quantum mechanical repulsion between the adjacent lone pairs of electrons on the oxygen and nitrogen atoms. This repulsion raises the energy of the nitrogen's Highest Occupied Molecular Orbital (HOMO), making it hyper-reactive toward electrophilic carbonyls (aldehydes and ketones)[3][5]. Consequently, OMAH can rapidly form stable oxime linkages at mild, physiological pH levels (4.5–7.0) where standard aliphatic amines are protonated and rendered unreactive.
The Methallyl Advantage: Optimizing Radical Addition
While standard O-allylhydroxylamines are common, the addition of a methyl group at the 2-position (creating a 2-methylallyl or "methallyl" group) fundamentally alters the thermodynamics of downstream radical reactions[4]. During thiol-ene click chemistry, the addition of a thiyl radical to the terminal alkene of OMAH generates a tertiary carbon-centered radical [4][6]. This tertiary radical is significantly more stable than the secondary radical formed from a standard allyl group. This enhanced stability drastically accelerates the propagation step of the radical chain reaction, driving the reaction to completion with higher thermodynamic efficiency and suppressing unwanted side reactions like radical recombination or hydrogen abstraction[4][6].
Mechanistic Visualization: Oxime Ligation
Mechanistic pathway of oxime ligation using O-(2-Methyl-allyl)-hydroxylamine.
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems where the causality of each step is understood and verifiable.
Protocol 1: Aniline-Catalyzed Oxime Ligation for Bioconjugation
Objective: Conjugate the OMAH scaffold to an aldehyde-tagged protein or polymer[3][5].
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Buffer Preparation: Prepare 100 mM sodium acetate buffer (pH 4.5) or phosphate buffer (pH 7.0).
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Causality: A mildly acidic to neutral pH prevents biomolecule denaturation while maintaining the target aldehyde in an unhydrated, highly reactive state.
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Catalyst Addition: Add aniline (or p-phenylenediamine) to a final concentration of 10–50 mM.
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Causality: Aniline acts as a nucleophilic catalyst. It rapidly attacks the aldehyde to form a protonated Schiff base intermediate, which is highly susceptible to transimination by the alpha-effect-driven OMAH, accelerating the reaction by orders of magnitude[5].
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Reagent Introduction: Add 5–10 molar equivalents of OMAH hydrochloride.
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Reaction Incubation: Incubate at room temperature for 1–2 hours under gentle agitation.
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Self-Validation Check (Critical): Analyze an aliquot via LC-MS. The reaction is validated as complete only when the aldehyde peak is entirely replaced by the oxime conjugate mass (ΔM = +69.1 Da). Do not proceed to downstream processing until this mass shift is confirmed.
Protocol 2: Orthogonal Thiol-Ene Functionalization
Objective: Attach a thiol-containing therapeutic payload or fluorophore to the 2-methylallyl tail of the purified oxime conjugate[4].
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Solvent Exchange: Desalt the oxime conjugate into a rigorously degassed aqueous buffer (e.g., PBS, pH 7.4).
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Causality: Degassing removes dissolved oxygen, which is a potent radical scavenger that will quench carbon-centered radicals and prematurely halt the thiol-ene chain reaction[4].
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Reagent Mixing: Add 10–20 equivalents of the thiol-payload and 0.1 equivalents of a water-soluble photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP).
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UV Irradiation: Irradiate the mixture at 365 nm for 10–15 minutes.
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Self-Validation Check (Critical): Perform an Ellman’s assay (DTNB) on the crude mixture. A rapid, quantifiable depletion of free thiols (relative to a dark control) validates successful radical addition. Confirm the final construct via High-Resolution Mass Spectrometry (HRMS).
Mechanistic Visualization: Orthogonal Dual-Functionalization
Orthogonal dual-functionalization workflow leveraging both reactive sites of the OMAH scaffold.
Applications in Drug Development & Materials Science
The structural precision of OMAH has cemented its utility across multiple advanced domains:
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Antibody-Drug Conjugates (ADCs): OMAH serves as a robust linker. The oxime bond provides physiological stability in circulation, while the methallyl group allows for the precise, high-yielding attachment of cytotoxic payloads via thiol-ene click chemistry[4].
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Cellulose Nanomaterial Engineering: Researchers utilize OMAH to modify dialdehyde-functionalized cellulose nanofibrils. The oxime ligation provides a hydrolytically stable, hydrophobic surface modification that can be chemically recycled under specific acidic conditions[3].
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Peptide Macrocyclization: The 2-methylallyl moiety is increasingly used in the synthesis of cyclic peptides. Intramolecular radical trapping of the methallyl group outcompetes standard hydrogen atom abstraction, allowing for the rapid assembly of constrained, biologically active macrocycles[4].
References
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Chemical Science (RSC): Boronic acids facilitate rapid oxime condensations at neutral pH. Demonstrates the kinetics and stability of oxime ligations in complex biological media.
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Nature Communications: Aqueous synthesis of highly functional, hydrophobic, and chemically recyclable cellulose nanomaterials through oxime ligation. Details the application of O-alkylhydroxylamines in polymer and nanomaterial functionalization.
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Chemical Science (RSC): Peptide macrocyclisation via intramolecular interception of visible-light-mediated desulfurisation. Provides mechanistic proof of the tertiary radical stability advantage of the 2-methylallyl group in thiol-ene reactions.
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Molecules (MDPI): The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? Explores the fundamental radical chain mechanisms and regioselectivity of methallyl additions.
Sources
- 1. O-(2-Methyl-allyl)-hydroxylamine hydrochloride | 54149-64-3 [sigmaaldrich.com]
- 2. 54149-64-3 CAS MSDS (O-(2-Methyl-allyl)-hydroxylamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Aqueous synthesis of highly functional, hydrophobic, and chemically recyclable cellulose nanomaterials through oxime ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide macrocyclisation via intramolecular interception of visible-light-mediated desulfurisation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05865D [pubs.rsc.org]
- 5. Boronic acids facilitate rapid oxime condensations at neutral pH - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00921A [pubs.rsc.org]
- 6. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
